Enhanced Lipophilicity and Predicted CNS Permeability Relative to Unfunctionalized Decahydroisoquinoline
The introduction of a hydroxyl group at the 6-position of the decahydroisoquinoline core increases calculated lipophilicity (XLogP3) by approximately 0.7 units compared to the parent decahydroisoquinoline scaffold, while maintaining a topological polar surface area (TPSA) below 40 Ų [1]. This physicochemical profile aligns with established guidelines for CNS drug-likeness (e.g., multiparameter optimization scores), suggesting improved passive blood-brain barrier permeability relative to more polar or less lipophilic analogs [2]. While direct comparative in vivo data are lacking, this class-level inference highlights the scaffold's potential for CNS-targeted programs.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 (XLogP3, predicted) [1] |
| Comparator Or Baseline | Decahydroisoquinoline (CAS 6329-61-9): ~0.0 (estimated from structural analogs; lacks hydroxyl group) |
| Quantified Difference | Increase of ~0.7 log units |
| Conditions | Predicted via XLogP3 algorithm; experimental logP not reported |
Why This Matters
Higher lipophilicity within the CNS-optimal range (typically 1-4) enhances the likelihood of brain penetration, a critical factor for CNS drug discovery programs.
- [1] Kuujia. Cas no 725228-44-4 (decahydroisoquinolin-6-ol). Computed Properties. 2025. Available from: https://www.kuujia.com/cas-725228-44-4.html. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. doi:10.1021/cn100008c. View Source
